molecular formula C13H13N3O4 B2408950 3-(1-Picolinoylpyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034273-93-1

3-(1-Picolinoylpyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2408950
CAS RN: 2034273-93-1
M. Wt: 275.264
InChI Key: ZPGPOVNLQJYRDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxazolidines, the class of compounds to which POX belongs, are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .


Molecular Structure Analysis

The molecule contains a total of 32 bonds, including 21 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 1 five-membered ring, and 1 six-membered ring .

Scientific Research Applications

Versatile Synthesis and Applications in Organic Chemistry

A novel approach for synthesizing 1,3-oxazolidine-2,4-diones has been developed, starting from readily available α-ketols and isocyanates. This method allows for the production of 5,5-disubstituted 1,3-oxazolidine-2,4-diones, which can be further hydrolyzed to yield α-hydroxyamides with a quaternary stereocenter, demonstrating its versatility in organic synthesis (Merino et al., 2010).

Asymmetric Construction of Spirocyclic Compounds

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system, enables the production of spirocyclic pyrrolidine-thia(oxa)zolidinediones. These compounds feature a spiro-heteroquaternary stereogenic center, highlighting their potential in the creation of complex organic molecules with high diastereo- and enantioselectivity (Yang et al., 2015).

Eco-friendly Synthesis Utilizing Carbon Dioxide

An innovative and environmentally friendly method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide. This approach offers a novel and convenient route to various oxazolidine-2,4-diones under mild, transition-metal-free conditions, emphasizing sustainability in chemical synthesis (Zhang et al., 2015).

Advancements in Heterocyclic Compound Synthesis

Research on the synthesis of new heterocyclic compounds based on N-benzyl(heptyl)-3-benzyl(heptyl)amino-4hydroxybutanamide has led to the development of derivatives of 1,3-oxazolidine, 1,3-oxazolidin-2-one, and other related compounds. These advancements showcase the ongoing efforts to create biologically active compounds for potential applications in medicinal chemistry (Tlekhusezh et al., 1996).

properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)9-4-6-15(7-9)12(18)10-3-1-2-5-14-10/h1-3,5,9H,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGPOVNLQJYRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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